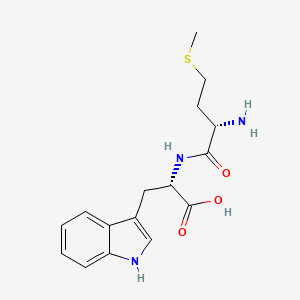

H-MET-TRP-OH

描述

H-MET-TRP-OH is a dipeptide composed of the amino acids methionine and tryptophan. It is an incomplete breakdown product of protein digestion or protein catabolism

准备方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing dipeptides like methionyltryptophan involves the use of solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of methionyltryptophan can involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its high specificity and efficiency. Additionally, chemical synthesis methods, such as the use of cyanogen bromide to cleave the bond to the C-terminal side of methionyl residues, can also be employed .

化学反应分析

Types of Reactions

H-MET-TRP-OH can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the dipeptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions typically involve aqueous solutions at neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and reduced forms of the dipeptide. These products can have different biological activities and properties compared to the parent compound .

科学研究应用

Scientific Research Applications

Peptide Synthesis: H-Met-Trp-OH can be synthesized using Fmoc-Trp(Boc)-OH, a protected amino acid derivative crucial in peptide chemistry . The Fmoc group allows easy deprotection and coupling, while the Boc group ensures the stability of the tryptophan side chain during peptide chain elongation .

Spectroscopic Analysis: Solid-state IR-LD spectroscopy can be used to analyze this compound, providing insights into its structure and properties .

Tryptophan Research: Research has shown that tryptophan and its derivatives play significant roles in various biological processes .

Oxidation Studies: Tryptophan residues are susceptible to oxidation, which can affect the structure and function of peptides and proteins . this compound can be used in oxidation studies to understand the impact of tryptophan oxidation on the dipeptide .

Bioconjugation: Electrochemical methods can be used for tryptophan-selective bioconjugation, which is a fundamental synthetic method for generating artificial peptides and proteins .

AAA-Direct method: The AAA-Direct method can be used to determine tryptophan in proteins, peptides, and cell cultures .

Due to the lack of specific case studies on this compound, this section will cover studies related to tryptophan and methionine-containing peptides.

Selective Oxidation of Tryptophan: In one study, researchers selectively oxidized susceptible tryptophan residues in monoclonal antibodies (mAbs) to evaluate the structure-function relationship between tryptophan oxidation in complementarity-determining regions (CDRs) and its conformational impact on binding activities . The results showed that tryptophan oxidation in the CDR disrupted antigen binding .

Tryptophan in Bioactive Peptides: Tryptophan's aromatic side chain can contribute to peptide stability and interactions with biological targets . Peptides synthesized with tryptophan residues have potential applications as therapeutic agents .

Tryptophan Uptake: A recent study reported that human tryptophanyl-tRNA synthetase (TrpRS) is secreted from cells after infection with a pathogen as part of a defense mechanism .

作用机制

The mechanism of action of methionyltryptophan involves its interaction with specific molecular targets and pathways. Methionine residues can act as antioxidants by scavenging reactive oxygen species, while tryptophan residues can modulate neurotransmitter levels in the brain. The combined effects of these amino acids contribute to the overall biological activity of the dipeptide .

相似化合物的比较

H-MET-TRP-OH can be compared with other dipeptides such as:

Glycylglycine: A simple dipeptide composed of two glycine residues.

Alanylglycine: A dipeptide composed of alanine and glycine.

Valylglycine: A dipeptide composed of valine and glycine.

This compound is unique due to the presence of sulfur in methionine and the indole ring in tryptophan, which confer distinct chemical and biological properties .

生物活性

H-Methionine-Tryptophan Hydroxylamine (H-MET-TRP-OH) is a compound derived from two essential amino acids: methionine and tryptophan. This article explores its biological activity, focusing on its metabolic pathways, effects on neurotransmitter synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound contains a hydroxylamine group, which may enhance its reactivity and biological activity compared to its constituent amino acids. The synthesis of this compound can be achieved through various methods, including electrochemical bioconjugation techniques that selectively modify tryptophan residues under neutral pH conditions without external oxidants .

Tryptophan Metabolism

Tryptophan (Trp) is primarily metabolized through two pathways:

- Serotonin Pathway : Trp is hydroxylated to 5-hydroxytryptophan (5-HTP) and then decarboxylated to serotonin (5-HT), a critical neurotransmitter that regulates mood, sleep, and appetite.

- Kynurenine Pathway : Trp is converted into kynurenine and further into other metabolites like kynurenic acid and quinolinic acid. This pathway is linked to inflammation and various neurological conditions .

The availability of Trp significantly influences the synthesis of serotonin, with dietary intake affecting brain levels of 5-HTP and serotonin production . Chronic stress can shift Trp metabolism towards the kynurenine pathway, potentially reducing serotonin synthesis .

Neurotransmitter Synthesis

Research indicates that this compound may enhance the bioavailability of tryptophan in the brain, thereby increasing serotonin levels. A study involving the administration of hydrolyzed protein sources rich in tryptophan demonstrated improved plasma tryptophan uptake and mood enhancement in participants .

Table 1: Effects of Tryptophan Supplementation on Mood and Neurotransmitter Levels

Potential Therapeutic Applications

The implications of this compound extend into therapeutic domains:

- Mood Disorders : Given its role in serotonin synthesis, this compound could be explored as a supplement for mood disorders such as depression.

- Neurodegenerative Diseases : The kynurenine pathway's involvement in neuroinflammation suggests that modulating Trp metabolism through compounds like this compound may have protective effects against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the effects of tryptophan-related compounds on health:

- Stress Response : A double-blind study showed that participants consuming a tryptophan-rich diet experienced lower cortisol levels during stress tests, suggesting a protective effect against stress-induced neurochemical changes .

- Cognitive Performance : Research demonstrated that increased dietary tryptophan correlates with enhanced cognitive performance in stressful situations, highlighting its potential as a cognitive enhancer .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVRXLDSCKEYES-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209279 | |

| Record name | Methionyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60535-02-6 | |

| Record name | L-Methionyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60535-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060535026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。